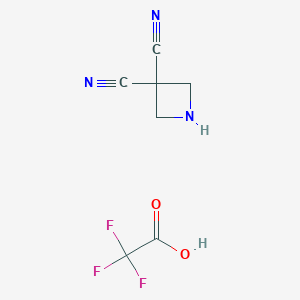

Azetidine-3,3-dicarbonitrile;2,2,2-trifluoroacetic acid

Description

Properties

IUPAC Name |

azetidine-3,3-dicarbonitrile;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3.C2HF3O2/c6-1-5(2-7)3-8-4-5;3-2(4,5)1(6)7/h8H,3-4H2;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVMLVNOXHMRAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C#N)C#N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidine-3,3-dicarbonitrile;2,2,2-trifluoroacetic acid typically involves the reaction of azetidine derivatives with trifluoroacetic acid under controlled conditions. One common method includes the use of azetidine-3,3-dicarbonitrile as a starting material, which is then reacted with trifluoroacetic acid in the presence of a suitable catalyst. The reaction is usually carried out at low temperatures to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Azetidine-3,3-dicarbonitrile;2,2,2-trifluoroacetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the nitrile groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield azetidine-3,3-dicarboxylic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized azetidine compounds .

Scientific Research Applications

Azetidine-3,3-dicarbonitrile;2,2,2-trifluoroacetic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

Industry: The compound is utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of azetidine-3,3-dicarbonitrile;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical transformations, while the trifluoroacetic acid moiety enhances its stability and reactivity. These properties enable the compound to act as a versatile intermediate in chemical reactions .

Comparison with Similar Compounds

Structural and Functional Analogues

Key Observations :

- Azetidine vs. Larger Heterocycles : Compared to six-membered piperidine or benzodiazol-one derivatives, the azetidine ring imposes greater ring strain, which can enhance reactivity in nucleophilic substitutions or cycloaddions .

- TFA vs. Other Counterions : TFA salts exhibit superior solubility in polar aprotic solvents (e.g., DCM, THF) compared to HCl salts, enabling efficient purification via precipitation . However, TFA’s strong acidity may degrade acid-labile functional groups, whereas milder acids like acetic acid are less disruptive .

- Functional Group Impact : The 3,3-dicarbonitrile groups in Azetidine-TFA increase electron deficiency, making it more reactive toward nucleophiles than carbamate- or amide-substituted analogues .

Physicochemical Properties

- Solubility: TFA salts generally exhibit high solubility in fluorinated solvents (e.g., 2,2,2-trifluoroethanol) and dichloromethane, critical for SNAr reactions and peptide synthesis .

- Stability: Cyano groups enhance thermal stability, but prolonged exposure to TFA under heating (e.g., >50°C) risks decomposition of the azetidine ring .

- Acidity : TFA’s low pKa ensures complete protonation of azetidine’s amine group, stabilizing the salt form during storage .

Biological Activity

Azetidine-3,3-dicarbonitrile; 2,2,2-trifluoroacetic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound consists of an azetidine ring substituted with two cyano groups (dicarbonitrile) and a trifluoroacetic acid moiety. The structural formula can be represented as follows:

- Molecular Formula : C7H8F3N2O4

- Molecular Weight : 232.15 g/mol

Research indicates that compounds containing azetidine rings often exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The azetidine scaffold allows for modifications that can enhance pharmacological effects.

- Antimicrobial Activity : Compounds with similar azetidine structures have shown significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Azetidine derivatives have been investigated for their potential in cancer treatment. For instance, studies on related compounds have demonstrated cytotoxic effects on breast cancer cell lines (e.g., MCF-7) with IC50 values comparable to established chemotherapeutic agents .

Biological Activity Data

The following table summarizes the biological activities associated with azetidine derivatives, including the compound of interest:

| Compound Type | Activity Type | Target Organism/Cell Line | IC50/EC50 Values |

|---|---|---|---|

| Azetidine Derivatives | Antibacterial | Staphylococcus aureus | 15 μM |

| Azetidine-3-dicarbonitrile | Anticancer | MCF-7 Breast Cancer Cells | 22.75–25.18 μM |

| Trifluoroacetic Acid Derivatives | Cytotoxic | Various Cancer Lines | Varies (up to 30 μM) |

Case Studies and Research Findings

-

Case Study on Anticancer Activity :

A study focused on synthesizing azetidine derivatives revealed that certain modifications significantly enhanced their anticancer activity against MCF-7 breast cancer cells. The most potent derivative exhibited an IC50 of approximately 22.75 μM, indicating its potential as a therapeutic agent . -

Antimicrobial Efficacy :

Another research effort highlighted the antimicrobial properties of spiro-azetidinone derivatives, which showed effective inhibition against both Gram-positive and Gram-negative bacteria. These findings suggest that azetidine derivatives could be further developed as antibiotics .

Q & A

Basic: What are the key physicochemical properties of TFA critical for its role in organic synthesis?

Answer:

TFA’s utility in synthesis stems from its unique properties:

- Acidity : pKa ~0.23 (stronger than acetic acid due to electron-withdrawing CF₃ group) .

- Volatility : Boiling point = 72°C, enabling easy removal via distillation .

- Solubility : Miscible with polar solvents (water, alcohols) and organic solvents (DCM, ethers) .

- Density : 1.49 g/cm³ at 20°C .

| Property | Value | Source Evidence |

|---|---|---|

| Molar Mass | 114.02 g/mol | |

| Boiling Point | 72°C | |

| Melting Point | -15°C | |

| pKa | ~0.23 | |

| Hydrogen Bond Donor | 1 |

Methodological Note : Use anhydrous TFA in reactions requiring strict protonation control, and neutralize post-reaction with NaHCO₃ to prevent equipment corrosion .

Advanced: How can researchers optimize TFA synthesis to maximize yield and purity?

Answer:

Two primary routes are documented:

Electrochemical Fluorination of Acetyl Chloride : Produces high-purity TFA but requires specialized equipment .

Oxidation of 2,2,2-Trifluoroethanol :

- Optimal Conditions : Chromic oxide (CrO₃) as oxidant, 1:1.25 molar ratio with trifluoroethanol, 80–100°C for 4 hours .

- Yield : Up to 77% with purity >98% after NaOH neutralization .

- Recycling : Distillation mother liquor can be reused ≤3 times without yield loss .

Data Contradiction Alert : Electrochemical methods ( ) vs. oxidation routes ( ) differ in scalability. Prioritize oxidation for lab-scale synthesis due to lower technical barriers.

Basic: What safety protocols are essential when handling azetidine derivatives like Azetidine-3,3-dicarbonitrile?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .

- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent degradation .

- Waste Disposal : Quench reactive residues with ice-cold ethanol before disposal .

Note : Azetidine derivatives are for research use only and require handling by trained personnel in authorized facilities .

Advanced: How can TFA interference in ³¹P NMR spectroscopy be mitigated during reaction monitoring?

Answer:

- Deuterated Solvents : Use CDCl₃ or methanol-d₄ to reduce proton noise .

- Acid Neutralization : Add triethylphosphine oxide (TEPO) to complex TFA, shifting ³¹P NMR signals predictably .

- Alternative Catalysts : Replace TFA with less acidic catalysts (e.g., acetic acid) if phosphorus-containing analytes are sensitive .

Case Study : TFA’s strong acidity broadens ³¹P signals; neutralization with weak bases (e.g., NH₄OH) restores resolution .

Basic: What methodological considerations apply to TFA-driven ester cleavage in peptide synthesis?

Answer:

- Concentration : 20–50% TFA in DCM optimally cleaves tert-butoxycarbonyl (Boc) protecting groups .

- Side Reactions : Minimize carbocation formation by adding scavengers (e.g., triisopropylsilane) .

- Post-Cleavage Neutralization : Use cold diethyl ether to precipitate peptides, followed by centrifugation .

Pro Tip : Monitor cleavage efficiency via HPLC and adjust TFA exposure time to prevent over-acidification .

Advanced: How can discrepancies in reported TFA acidity values be resolved experimentally?

Answer:

- Calibration : Use standard buffers (e.g., HClO₄ in acetic acid) for potentiometric titration .

- Solvent Effects : Account for solvent polarity (e.g., water vs. DMSO) in pKa measurements .

- Temperature Control : Maintain 25°C ± 0.1°C during titrations to avoid thermal drift .

Data Reconciliation : Reported pKa values vary due to solvent choice; consistently report solvent conditions in publications .

Basic: How does TFA’s reactivity differ from acetic acid in catalysis?

Answer:

- Acidity : TFA’s pKa is ~5 units lower than acetic acid, enhancing protonation of stubborn substrates .

- Electron-Withdrawing Effect : CF₃ group stabilizes conjugate base, increasing catalytic turnover .

- Volatility : Enables catalyst removal via evaporation, simplifying product isolation .

Application Example : TFA outperforms acetic acid in Friedel-Crafts acylations of electron-rich aromatics .

Advanced: What sustainable practices enable TFA recycling in lab-scale reactions?

Answer:

- Distillation : Recover TFA (bp 72°C) from reaction mixtures using fractional distillation .

- Mother Liquor Reuse : Acidic byproducts in distillation residues can be recharged with H₂SO₄ for 3 cycles without yield loss .

- Neutralization Waste Streams : Convert waste TFA to sodium trifluoroacetate for safer disposal .

Efficiency Metric : Lab-scale recycling reduces TFA consumption by ~40% in multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.